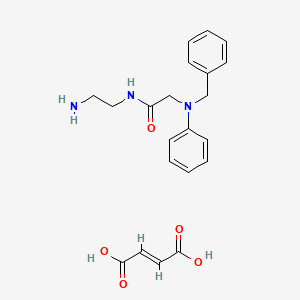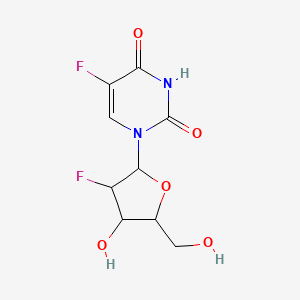
2,4(1H,3H)-Pyrimidinedione,1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pyrimidinedione,1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-fluoro- is a synthetic nucleoside analog. This compound is known for its antiviral and anticancer properties, making it a significant subject of research in medicinal chemistry and pharmacology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione,1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-fluoro- involves multiple stepsThe final step involves the coupling of the modified sugar with the pyrimidine base under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the compound and to minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,4(1H,3H)-Pyrimidinedione,1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-fluoro- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyrimidine ring.
Reduction: This reaction can alter the oxidation state of the compound, affecting its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired modifications without degrading the compound .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the compound. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new functional groups that enhance the compound’s biological activity .
Aplicaciones Científicas De Investigación
2,4(1H,3H)-Pyrimidinedione,1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-fluoro- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its antiviral and anticancer properties, particularly in the treatment of herpes simplex virus and certain types of cancer.
Industry: Utilized in the development of pharmaceuticals and other therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione,1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-fluoro- involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis in cancer cells. The compound targets specific enzymes involved in DNA replication, leading to the disruption of cellular processes and ultimately cell death .
Comparación Con Compuestos Similares
Similar Compounds
- 2’-Deoxy-2’-fluoro-beta-D-arabinofuranosyluracil
- 2’-Deoxy-2’-fluoro-N1-methyluridine
- 2’-Deoxy-2’-fluoro-N1-methyladensoine
- 2’-Deoxy-2’-fluoro-N1-methyl inosine
- 2’-Deoxy-2’-fluoro-beta-D-arabinocytidine
Uniqueness
Compared to these similar compounds, 2,4(1H,3H)-Pyrimidinedione,1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-fluoro- stands out due to its dual antiviral and anticancer properties. Its unique structure allows it to effectively inhibit DNA synthesis and induce apoptosis, making it a valuable compound in both antiviral and anticancer research .
Propiedades
IUPAC Name |
5-fluoro-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURNODSOJKSTBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
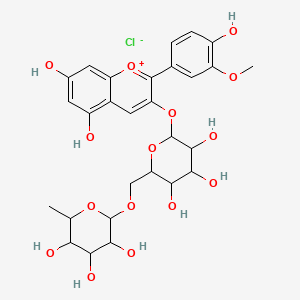
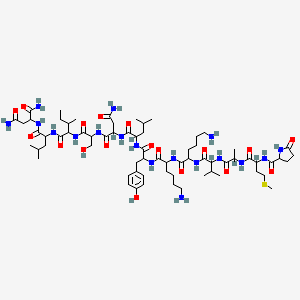
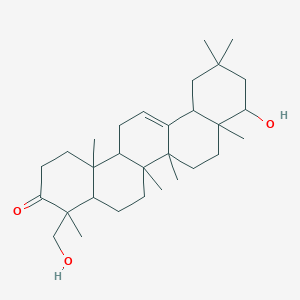
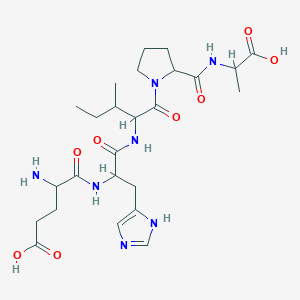
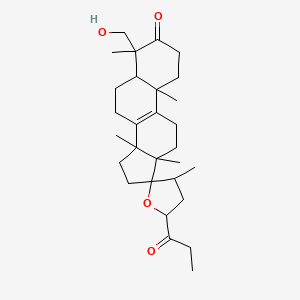
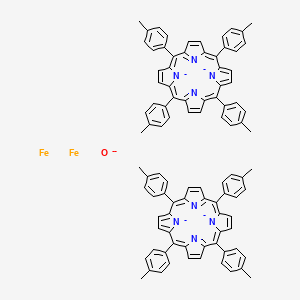
![6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12324530.png)
![N-[2-(1,3-benzodioxol-5-yl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]acetamide](/img/structure/B12324537.png)
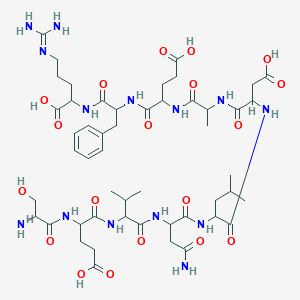
![2-acetamido-N-[1-[(6-amino-1-oxohexan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B12324544.png)
![5-[3-[[2-(2-Hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]methyl]-7-prop-2-enyl-5-(4-prop-2-enylphenoxy)-2,3-dihydro-1,4-benzodioxin-2-yl]-3-(4-prop-2-enylphenoxy)benzene-1,2-diol](/img/structure/B12324552.png)

